tert-Butylphosphonic acid tert-Butylphosphonic acid
Brand Name: Vulcanchem
CAS No.: 4923-84-6
VCID: VC2410370
InChI: InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2
SMILES: CC(C)(C)P(=O)(O)O
Molecular Formula: C4H9O3P-2
Molecular Weight: 136.09 g/mol

tert-Butylphosphonic acid

CAS No.: 4923-84-6

Cat. No.: VC2410370

Molecular Formula: C4H9O3P-2

Molecular Weight: 136.09 g/mol

* For research use only. Not for human or veterinary use.

tert-Butylphosphonic acid - 4923-84-6

Specification

CAS No. 4923-84-6
Molecular Formula C4H9O3P-2
Molecular Weight 136.09 g/mol
IUPAC Name tert-butyl-dioxido-oxo-λ5-phosphane
Standard InChI InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2
Standard InChI Key OGDSVONAYZTTDA-UHFFFAOYSA-L
SMILES CC(C)(C)P(=O)(O)O
Canonical SMILES CC(C)(C)P(=O)([O-])[O-]

Introduction

Chemical Structure and Identification

tert-Butylphosphonic acid consists of a phosphorus atom bonded to a tert-butyl group and two hydroxyl groups, with the phosphorus also forming a double bond with an oxygen atom. The tert-butyl group provides steric bulk that influences the compound's physical properties and reactivity patterns.

Chemical Identifiers

The following table presents the key chemical identifiers for tert-Butylphosphonic acid:

IdentifierValue
Chemical Nametert-Butylphosphonic acid
CAS Registry Number4923-84-6
Molecular FormulaC₄H₁₁O₃P
Molecular Weight138.1 g/mol
Linear Formula(CH₃)₃CP(O)(OH)₂
IUPAC Nametert-butyl-dioxido-oxo-λ5-phosphane
InChIInChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2
InChI KeyOGDSVONAYZTTDA-UHFFFAOYSA-L
Canonical SMILESCC(C)(C)P(=O)([O-])[O-]

Physical and Chemical Properties

tert-Butylphosphonic acid exhibits distinct physical and chemical properties that make it useful for various applications. Its relatively high melting point and ability to form hydrogen bonds are particularly noteworthy characteristics.

Physical Properties

The following table summarizes the key physical properties of tert-Butylphosphonic acid:

PropertyValue
Physical StateCrystalline powder
ColorWhite
Melting Point187-192°C
Boiling Point255.4±23.0°C (predicted)
Density1.083 g/cm³ (estimated)
Refractive Index1.448
SolubilitySoluble in polar organic solvents
Flash Point108.3°C
Vapor Pressure0.00503 mmHg at 25°C

These physical properties indicate that tert-Butylphosphonic acid is a stable solid at room temperature with relatively low volatility .

Chemical Properties

tert-Butylphosphonic acid demonstrates several important chemical properties:

PropertyValue/Description
pKa ValuespK₁: 2.79; pK₂: 8.88 (25°C)
AcidityDiprotic acid (two acidic hydrogen atoms)
Hydrogen BondingForms strong hydrogen bonds in solid, solution, and gas phases
CoordinationCan act as a ligand for metal ions through oxygen atoms
ReactivityCan undergo esterification, oxidation, reduction, and substitution reactions

The acid-base properties of tert-Butylphosphonic acid, particularly its pKa values, make it useful in applications requiring specific pH conditions or controlled proton donation .

Structural Characteristics and Hydrogen Bonding

One of the most notable features of tert-Butylphosphonic acid is its ability to form strong hydrogen bonds, leading to the formation of various supramolecular structures depending on conditions.

Crystal Structure

The crystallization of tert-Butylphosphonic acid is solvent-dependent, resulting in different structural arrangements:

  • When crystallized from polar solvents such as acetonitrile (CH₃CN) or tetrahydrofuran (THF), it forms a hydrogen-bonded one-dimensional polymer.

  • When crystallized from less polar solvents like chloroform (CDCl₃), it forms a hexameric cluster (tBuPO₃H₂)₆·CDCl₃, where six molecules arrange in a cyclic structure held together by hydrogen bonds .

The ability to form different crystal structures based on crystallization conditions demonstrates the compound's structural versatility and the importance of hydrogen bonding in determining its solid-state arrangement.

Solution Behavior

In solution, the aggregation state of tert-Butylphosphonic acid depends on concentration. In chloroform solutions:

  • At high concentrations, the hexamer (tBuPO₃H₂)₆ predominates.

  • As concentration decreases, smaller aggregates form, eventually reaching the monomeric state at very low concentrations.

This concentration-dependent behavior has been studied using ¹H and ³¹P NMR spectroscopy, providing insights into the hydrogen bonding dynamics in solution .

Theoretical Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G*, B3LYP/6-31+G*, and B3LYP/6-311+G* levels of theory have been performed on various hydrogen-bonded aggregates of tert-Butylphosphonic acid. These calculations reveal:

  • The hexameric cluster is energetically favored due to cooperative strengthening of the hydrogen bonds.

  • The average hydrogen bond strengths in the hexamer and linear arrays are approximately 42-43 kJ/mol.

  • Natural bond orbital (NBO) analyses provide insights into the electronic nature of these hydrogen bonds .

These theoretical studies complement experimental findings and provide atomic-level understanding of the hydrogen bonding behavior of tert-Butylphosphonic acid.

Synthesis Methods

Several methods exist for the synthesis of tert-Butylphosphonic acid, with different approaches offering various advantages depending on scale and available resources.

Direct Synthesis

tert-Butylphosphonic acid can be synthesized by reacting tert-butyl chloride with phosphorus trichloride, followed by hydrolysis. This reaction typically requires the presence of a base such as triethylamine to facilitate the process.

Esterification and Hydrolysis

Another common approach involves:

  • First synthesizing the dialkyl ester of tert-butylphosphonic acid.

  • Subsequently hydrolyzing the ester groups to obtain the free acid.

This two-step process allows for controlled reaction conditions and can result in high purity products .

Industrial Production

Industrial production methods often involve:

  • Large-scale esterification processes.

  • Optimized hydrolysis conditions.

  • The use of continuous flow reactors to ensure high yield and purity.

Patents describe methods for producing alkylphosphonic acids, including tert-butylphosphonic acid, by decomposing alkylphosphonic acid alkyl esters with hydrogen halides and water .

Applications

tert-Butylphosphonic acid finds applications in various fields due to its unique structure and chemical properties.

Surface Modification

One significant application is in surface modification of metal oxides:

  • Forms self-assembled monolayers (SAMs) on dielectric surfaces.

  • Binds strongly to titanium dioxide (TiO₂), more strongly than water.

  • Creates phosphonic acid-based organic coatings as alternative surface treatments for aluminum and titanium .

Recent research using density functional theory has identified multiple favorable binding modes for tert-butylphosphonic acid on barium titanate TiO₂ surfaces, with binding energies as low as -2.61 eV, indicating strong surface interactions .

Catalysis

tert-Butylphosphonic acid serves as a catalyst for various reactions:

  • Transesterification reactions.

  • Gas phase polymerization.

  • Alcohol reactions.

Its acidic properties make it useful for acid-catalyzed transformations in organic synthesis .

Complex Formation with Metals

The compound can coordinate with metal ions to form various complexes:

  • Preparation of dinuclear dicationic vanadium(IV) complexes.

  • Formation of borophosphonate cages.

  • Creation of hexanuclear copper(II) cages.

  • Synthesis of soluble molecular copper(II) phosphonates.

  • Coordination with titanium(IV) alkoxides.

  • Formation of manganese(III) complexes .

A study has reported the synthesis and characterization of penta- and tetra-manganese(III) complexes derived from an assembly system containing tert-butylphosphonic acid, demonstrating its utility in coordination chemistry .

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